molecular formula C7H10BNO4S B130784 3-(Methylsulfonylamino)phenylboronic acid CAS No. 148355-75-3

3-(Methylsulfonylamino)phenylboronic acid

Cat. No.: B130784
CAS No.: 148355-75-3
M. Wt: 215.04 g/mol
InChI Key: XUIQQIRLFMCWLN-UHFFFAOYSA-N
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Description

3-(Methylsulfonylamino)phenylboronic acid is a useful research compound. Its molecular formula is C7H10BNO4S and its molecular weight is 215.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbohydrate Chemistry

3-(Methylsulfonylamino)phenylboronic acid, as a derivative of phenylboronic acid, plays a significant role in carbohydrate chemistry. It can condense with diols to form cyclic esters, useful in synthesizing specifically substituted or oxidized sugar derivatives. This characteristic makes it valuable in chromatographic solvents for testing cis-1,2,3-triols on pyranoid rings and in electrophoretic separations of polyhydroxy compounds. Its stability under various conditions allows for the substitution or oxidation of unprotected hydroxyl groups and the synthesis of specific carbonyl derivatives or particularly substituted carbohydrate compounds (Ferrier, 1972).

Drug Delivery Systems

Phenylboronic acid derivatives have been investigated for their potential in targeted drug delivery systems. For instance, a study highlighted the synthesis of phenylboronic acid-functionalized amphiphilic block copolymer, which could form stable micelle solutions in water. These micelles demonstrated the ability to target HepG2 cells, enhancing drug uptake, indicating their potential as carriers for targeted cancer therapy (Zhang et al., 2013).

Glucose-Responsive Materials

Phenylboronic acid-based materials have been extensively studied for constructing glucose-responsive systems, particularly for insulin delivery. Recent advances include synthesis forms like nanogels, micelles, and mesoporous silica nanoparticles. These developments hold significant potential in the field of drug delivery, particularly for diabetic care (Ma & Shi, 2014).

Catalysis

Phenylboronic acid has been utilized as a catalyst in various chemical syntheses, such as the efficient, rapid, and one-pot three-component synthesis of tetrahydrobenzo[b]pyrans. This approach is noted for its simplicity, minimal environmental pollution, and high yields, demonstrating the versatility of phenylboronic acid in organic synthesis (Nemouchi et al., 2012).

Safety and Hazards

The compound is classified under GHS07. The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Properties

IUPAC Name

[3-(methanesulfonamido)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4S/c1-14(12,13)9-7-4-2-3-6(5-7)8(10)11/h2-5,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIQQIRLFMCWLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NS(=O)(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378534
Record name {3-[(Methanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148355-75-3
Record name {3-[(Methanesulfonyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylsulfonylaminophenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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